Kitasamycintartrate
Overview
Description
Kitasamycintartrate is a useful research compound. Its molecular formula is C40H69NO19 and its molecular weight is 868.0 g/mol. The purity is usually 95%.
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Scientific Research Applications
Veterinary Medicine Applications
Kitasamycin tartrate, combined with doxycycline hydrate, demonstrates a synergistic effect against mycoplasma infections, gram-positive and gram-negative germs in poultry and swine, suggesting its potential for therapeutic use in veterinary medicine (Hernández, 2022).
Freeze-Drying for Pharmaceutical Preparation
The freeze-drying process of Kitasamycin tartrate showcases advantages like high yield, low cost, good fluidity, fast dissolution speed, and minimal residual solvent, indicating its utility in pharmaceutical preparation (Yang, 2004).
Antibiotic Combination Studies
Kitasamycin tartrate, when combined with various antibiotics, exhibits varied effects ranging from synergistic to antagonistic, highlighting its potential for combination therapy in treating bacterial infections (Flores-Castellanos et al., 2020).
Biosynthesis Research
Research on the biosynthesis of kitasamycin by Streptomyces kitasatoensis has provided insights into how certain amino acids influence the production of different kitasamycin components, offering potential for improved industrial-scale production (Vēzina et al., 1979).
Environmental Applications
Kitasamycin tartrate can be effectively removed from environmental samples using molecularly imprinted polymers, suggesting its potential in environmental cleanup and monitoring (Chen et al., 2021).
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;(6S,9S,11E,13E,16S)-6-[(2S,4R,6R)-5-[(4R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-7-(2-hydroxyethyl)-4,5-dimethoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H63NO13.C4H6O6/c1-20-17-24(15-16-38)32(33(45-9)26(44-8)18-27(40)46-21(2)13-11-10-12-14-25(20)39)50-35-30(41)29(37(6)7)31(22(3)48-35)49-28-19-36(5,43)34(42)23(4)47-28;5-1(3(7)8)2(6)4(9)10/h10-12,14,20-26,28-35,38-39,41-43H,13,15-19H2,1-9H3;1-2,5-6H,(H,7,8)(H,9,10)/b11-10+,14-12+;/t20-,21-,22+,23+,24?,25?,26?,28?,29+,30?,31?,32-,33?,34?,35-,36+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSGSTPILQELDJ-YMUDAXJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)O.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/C=C/C([C@H](CC([C@@H](C(C(CC(=O)O1)OC)OC)O[C@H]2C([C@H](C([C@H](O2)C)OC3C[C@@](C([C@H](O3)C)O)(C)O)N(C)C)O)CCO)C)O.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H69NO19 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.